N-(ADAMANTAN-2-YL)CYCLOPENTANECARBOXAMIDE
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Overview
Description
N-(ADAMANTAN-2-YL)CYCLOPENTANECARBOXAMIDE is a compound that features an adamantane moiety attached to a cyclopentanecarboxamide group. Adamantane is a highly symmetrical, polycyclic hydrocarbon known for its stability and unique structural properties. The incorporation of the adamantane structure into various compounds often enhances their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)CYCLOPENTANECARBOXAMIDE typically involves the reaction of adamantanecarboxylic acid with cyclopentanecarboxamide under specific conditions. One common method involves the use of sulfuric acid as a medium to facilitate the reaction . The reaction conditions often require controlled temperatures, typically around 60–70°C, to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantane moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.
Scientific Research Applications
N-(ADAMANTAN-2-YL)CYCLOPENTANECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-ADAMANTYL)-2-CHLOROACETAMIDE: Known for its potential biological activity and similar structural features.
N-(ADAMANTAN-1-YL)BENZOYL-4-AMIDOHYDRAZONE: Demonstrates efficacy in iron chelation and inhibition of oxidative stress.
Uniqueness
N-(ADAMANTAN-2-YL)CYCLOPENTANECARBOXAMIDE stands out due to its unique combination of the adamantane and cyclopentanecarboxamide moieties. This combination enhances its stability, biological activity, and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
N-(2-adamantyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-16(12-3-1-2-4-12)17-15-13-6-10-5-11(8-13)9-14(15)7-10/h10-15H,1-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFGIRLSJRNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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